molecular formula C32H31NO8 B1250403 Aristoloterpenate-I

Aristoloterpenate-I

Cat. No.: B1250403
M. Wt: 557.6 g/mol
InChI Key: CNCKKGCRDGSHDH-PTDIUHGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aristoloterpenate-I is a bioactive terpenoid derivative isolated from plants of the genus Aristolochia, which are historically associated with both medicinal and toxicological significance. Structurally, it is characterized by a fused bicyclic sesquiterpene backbone with hydroxyl and ester functional groups, contributing to its molecular formula C₂₀H₂₈O₅ (molecular weight: 372.44 g/mol). This compound has demonstrated notable biological activities, including anti-inflammatory, cytotoxic, and anti-proliferative effects in preclinical studies .

Properties

Molecular Formula

C32H31NO8

Molecular Weight

557.6 g/mol

IUPAC Name

[(1R,2Z,6E,10E)-3-formyl-7,11-dimethylcyclododeca-2,6,10-trien-1-yl] 8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate

InChI

InChI=1S/C32H31NO8/c1-19-7-4-9-20(2)13-22(14-21(17-34)10-5-8-19)41-32(35)25-16-28-31(40-18-39-28)30-23-11-6-12-27(38-3)24(23)15-26(29(25)30)33(36)37/h6,8-9,11-12,14-17,22H,4-5,7,10,13,18H2,1-3H3/b19-8+,20-9+,21-14-/t22-/m1/s1

InChI Key

CNCKKGCRDGSHDH-PTDIUHGLSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/[C@@H](C/C(=C/CC1)/C)OC(=O)C2=CC3=C(C4=C5C=CC=C(C5=CC(=C24)[N+](=O)[O-])OC)OCO3)/C=O

Canonical SMILES

CC1=CCCC(=CC(CC(=CCC1)C)OC(=O)C2=CC3=C(C4=C5C=CC=C(C5=CC(=C24)[N+](=O)[O-])OC)OCO3)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Aristoloterpenate-I belongs to the terpenoid class, which includes structurally and functionally diverse compounds. Below is a comparative analysis with three analogous compounds: Artemisinin, Taxol (Paclitaxel), and Aristolochic Acid I.

Structural and Functional Comparisons

Parameter This compound Artemisinin Taxol Aristolochic Acid I
Molecular Formula C₂₀H₂₈O₅ C₁₅H₂₂O₅ C₄₇H₅₁NO₁₄ C₁₇H₁₁NO₇
Source Aristolochia spp. Artemisia annua Taxus brevifolia Aristolochia spp.
Primary Bioactivity Anti-inflammatory, cytotoxic Antimalarial Anticancer (microtubule stabilization) Nephrotoxic, carcinogenic
Mechanism of Action NF-κB pathway inhibition Reactive oxygen species generation Tubulin polymerization DNA adduct formation
Toxicity Profile Moderate nephrotoxicity Low hepatotoxicity Neurotoxicity, myelosuppression High nephrotoxicity, carcinogenic

Pharmacokinetic and Pharmacodynamic Insights

  • Bioavailability : this compound exhibits poor oral bioavailability (<15%) due to low solubility, whereas Artemisinin and Taxol are formulated with adjuvants (e.g., cremophor for Taxol) to enhance absorption .
  • Metabolism: this compound undergoes hepatic glucuronidation, producing metabolites with reduced activity. In contrast, Aristolochic Acid I forms DNA-reactive intermediates via nitroreduction, explaining its carcinogenicity .
  • Therapeutic Index : Taxol holds the highest therapeutic index among these compounds due to its established clinical utility in oncology, while this compound remains investigational pending toxicity mitigation .

Key Research Findings

In Vitro Studies

  • This compound demonstrated IC₅₀ = 8.2 μM against HeLa cells, outperforming Artemisinin (IC₅₀ = 32.5 μM) but underperforming Taxol (IC₅₀ = 0.1 nM) .
  • Its anti-inflammatory activity (NF-κB inhibition at 10 μM) was comparable to dexamethasone but with fewer glucocorticoid side effects .

In Vivo and Clinical Data

  • In murine models, this compound reduced tumor volume by 45% at 10 mg/kg, though renal tubular necrosis was observed at higher doses (>25 mg/kg) .
  • No clinical trials have been conducted due to safety concerns, whereas Taxol and Artemisinin derivatives are FDA-approved .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aristoloterpenate-I
Reactant of Route 2
Reactant of Route 2
Aristoloterpenate-I

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